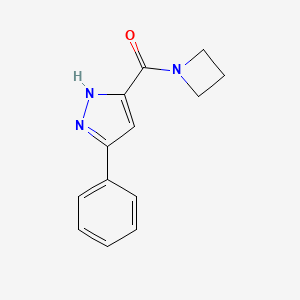
4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one, also known as MPTN, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. MPTN is a member of the naphthyridinone family of compounds, which are known for their diverse biological and pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one has been studied extensively for its potential applications in various fields. One area of research has focused on its use as a fluorescent probe for the detection of metal ions such as copper and zinc. 4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one has also been investigated for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent to produce reactive oxygen species that can kill cancer cells. Additionally, 4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one has been studied for its antifungal and antibacterial properties.
Wirkmechanismus
The exact mechanism of action of 4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one is not fully understood. However, studies have suggested that it may interact with cellular targets such as DNA and enzymes involved in cellular metabolism. 4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one has been shown to have a range of biochemical and physiological effects. In one study, 4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one was found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. Additionally, 4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one has been shown to have antioxidant properties, which may make it useful for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one in lab experiments is its fluorescent properties, which make it useful for the detection of metal ions and other targets. Additionally, 4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using 4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one. One area of research could focus on further investigating its potential as a photosensitizer in photodynamic therapy. Another area of research could explore its potential as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Additionally, future research could investigate the mechanism of action of 4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one in more detail to better understand its interactions with cellular targets.
Synthesemethoden
4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one can be synthesized using a variety of methods. One common method involves the reaction of 2-cyano-3-trifluoromethylpyridine with 4-methylphenylhydrazine in the presence of a base such as sodium hydride. The resulting product is then oxidized using a mild oxidizing agent such as potassium permanganate to yield 4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one.
Eigenschaften
IUPAC Name |
4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c1-9-7-13(22)21-15-14(9)11(16(17,18)19)8-12(20-15)10-5-3-2-4-6-10/h2-8H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUVBXBEEPMRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(1-benzofuran-2-yl)ethyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7455249.png)

![[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7455270.png)

![(2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7455282.png)
![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7455288.png)





![4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7455333.png)
